N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 313518-75-1
Cat. No.: VC4872626
Molecular Formula: C17H12BrN5
Molecular Weight: 366.222
* For research use only. Not for human or veterinary use.
![N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 313518-75-1](/images/structure/VC4872626.png)
Specification
CAS No. | 313518-75-1 |
---|---|
Molecular Formula | C17H12BrN5 |
Molecular Weight | 366.222 |
IUPAC Name | N-(4-bromophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C17H12BrN5/c18-12-6-8-13(9-7-12)22-16-15-10-21-23(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H,(H,19,20,22) |
Standard InChI Key | FJRVNSJDVYARHW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Molecular Properties
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of related pyrazolopyrimidines reveals N-H stretching vibrations at 3,300–3,100 cm⁻¹ and aromatic C-H stretches near 3,050 cm⁻¹ . Nuclear magnetic resonance (NMR) data for the compound’s analogs show distinct signals: the pyrimidine proton resonates at δ 8.9–9.1 ppm (¹H NMR, DMSO-d6), while the bromophenyl group’s aromatic protons appear as a doublet at δ 7.6–7.8 ppm . High-resolution mass spectrometry (HRMS) would theoretically yield a [M+H]⁺ ion at m/z 367.0234 (calculated for C₁₇H₁₂⁷⁹BrN₅⁺).
Synthetic Methodologies
Core Scaffold Construction
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A validated route involves:
-
Vilsmeier-Haack Reaction: Treatment of barbituric acid (19) with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) yields 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (21) .
-
Amination: Displacement of the C-4 chlorine atom with 4-bromoaniline under nucleophilic aromatic substitution (SNAr) conditions introduces the 4-bromophenylamine group .
-
N1-Phenylation: Copper-catalyzed Ullmann coupling attaches the phenyl group to the pyrazole nitrogen, achieving 70–85% yields in dimethylacetamide (DMAc) at 120°C .
Optimization Challenges
Early synthetic routes faced low yields (~35%) due to dimerization side products during chlorination . Transitioning to tetrahydropyranyl (THP) protection at N1 improved selectivity, raising yields to 62% for intermediate 23 . Post-functionalization via Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., phenylboronic acid) further diversifies the scaffold .
Biological Activity and Mechanism
Kinase Inhibition Profile
N-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrates nanomolar inhibitory activity against tyrosine kinases, including ABL1 (IC₅₀ = 48 nM) and JAK2 (IC₅₀ = 112 nM), as inferred from structurally similar analogs . The bromine atom’s electronegativity enhances binding affinity to kinase ATP pockets by stabilizing charge-transfer interactions with conserved lysine residues .
Antiproliferative Effects
In vitro assays against MCF-7 breast cancer cells revealed a GI₅₀ of 2.1 µM, outperforming 5-fluorouracil (GI₅₀ = 8.3 µM) . Mechanistic studies indicate G1/S cell cycle arrest via downregulation of cyclin D1 and phosphorylation of retinoblastoma protein (Rb) .
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparison of Pyrazolopyrimidine Derivatives
Compound | Substituent | Biological Activity (IC₅₀) | Key Advantage |
---|---|---|---|
N-(4-Bromophenyl)-1-phenyl-... | Br | ABL1: 48 nM | Enhanced kinase selectivity |
N-(4-Chlorophenyl)-1-phenyl-... | Cl | ABL1: 67 nM | Lower hepatotoxicity |
N-(4-Fluorophenyl)-1-phenyl-... | F | JAK2: 89 nM | Improved metabolic stability |
N-(4-Methylphenyl)-1-phenyl-... | CH₃ | JAK2: 210 nM | Higher aqueous solubility |
Applications in Drug Discovery
Oncology
Preclinical studies highlight its potential as a dual ABL1/JAK2 inhibitor for treating chronic myeloid leukemia (CML) and myeloproliferative neoplasms . In murine xenograft models, daily oral dosing (50 mg/kg) reduced tumor volume by 68% over 21 days .
Inflammation
The compound suppresses TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages (IC₅₀ = 0.9 µM), suggesting utility in rheumatoid arthritis therapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume